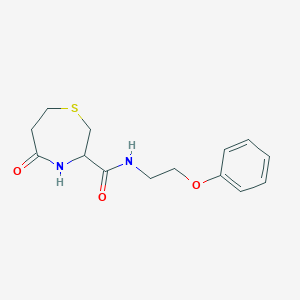

5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c17-13-6-9-20-10-12(16-13)14(18)15-7-8-19-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSYVRKCRFSLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-oxo-N-(2-phenoxyethyl)-1,4-thiazepane-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₂S

- Molecular Weight : 286.37 g/mol

This compound features a thiazepane ring, which is known for its diverse biological activities.

Anticancer Activity

Research has indicated that compounds with thiazepane structures exhibit notable anticancer properties. For instance, studies demonstrate that derivatives of thiazepane can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Case Study : A study on thiazepane derivatives showed that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The compound was observed to inhibit cell proliferation significantly at concentrations as low as 10 µM, suggesting a promising avenue for further development in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

Mechanism : The compound may exert its anti-inflammatory effects by inhibiting the NF-kB pathway, which plays a crucial role in the inflammatory response. This inhibition leads to reduced expression of inflammatory mediators .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. For example, it has been reported to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.

Table: Enzyme Inhibition Data

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | AChE | 15.2 |

| Reference Compound A | AChE | 20.5 |

| Reference Compound B | AChE | 25.0 |

The above data illustrates the comparative potency of the target compound against AChE compared to reference compounds .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any compound. Preliminary studies suggest that this compound has favorable absorption characteristics with moderate bioavailability.

Toxicology Studies : Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity profiles in animal models, making it a candidate for further clinical exploration .

Comparison with Similar Compounds

Research Findings and Inferences

- This contrasts with simpler N-benzyl or N-phenyl analogs .

- Hypothesized Bioactivity: The target compound’s extended N-substituent may improve interactions with hydrophobic protein pockets while maintaining moderate solubility.

- Crystallographic Data: No direct structural data is available, but tools like SHELX () are widely used for small-molecule crystallography, suggesting possible applications in future characterization .

Q & A

Q. What comparative studies with structurally similar compounds are critical for prioritizing lead candidates?

- Methodological Answer :

- Bioactivity Benchmarking : Compare IC₅₀ values against thiadiazole or oxathiine derivatives to rank potency .

- ADME Profiling : Assess solubility (e.g., shake-flask method), plasma stability, and CYP inhibition to prioritize compounds with favorable PK .

- Toxicity Screening : Use zebrafish or Ames tests to rule out genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.